molecular formula C19H30N2O2 B262748 N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide

Cat. No. B262748
M. Wt: 318.5 g/mol
InChI Key: HSBUCNJULPTVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 increases the production of cGMP, leading to its various pharmacological effects.
Biochemical and Physiological Effects
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of this compound is vasodilation, which is mediated by the production of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of pro-inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its specificity for sGC activation. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the physiological effects of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to be stable in biological fluids, making it suitable for in vivo experiments.
One limitation of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its relatively low potency compared to other sGC activators. This may limit its usefulness in certain applications, particularly those requiring high levels of cGMP activation. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has a relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for research on N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension and other cardiovascular diseases. Additionally, there is growing interest in the use of sGC activators for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential therapeutic applications of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 and other sGC activators.

Synthesis Methods

The synthesis of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves several steps, including the reaction of tert-butylamine with 4-(bromomethyl)phenol to form 4-(tert-butylamino)methylphenol. This intermediate is then reacted with cyclohexylamine and chloroacetyl chloride to form N-cyclohexyl-N-[(4-tert-butylphenyl)methyl]glycine ethyl ester. Finally, this compound is hydrolyzed to form N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272.

Scientific Research Applications

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have vasodilatory effects, which can be useful in the treatment of conditions such as pulmonary hypertension and erectile dysfunction. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.

properties

Product Name

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)21-18(22)14-23-17-11-9-15(10-12-17)13-20-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-14H2,1-3H3,(H,21,22)

InChI Key

HSBUCNJULPTVCH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.